6,7-Dihydro Rosuvastatin Sodium Salt

Pharmaceutical Analysis Quality Control Reference Standards

6,7-Dihydro Rosuvastatin Sodium Salt is a chemically defined, highly characterized reference standard and a known organic impurity of the statin drug Rosuvastatin. It is primarily used in pharmaceutical quality control (QC), analytical method development, and method validation (AMV) to ensure the purity and safety of Rosuvastatin active pharmaceutical ingredient (API) and finished drug products.

Molecular Formula C22H29FN3NaO6S
Molecular Weight 505.5 g/mol
Cat. No. B13862467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro Rosuvastatin Sodium Salt
Molecular FormulaC22H29FN3NaO6S
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
InChIInChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1
InChIKeyIYNWBPFVIZBGIK-GBNZRNLASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro Rosuvastatin Sodium Salt: A Critical Reference Standard for Rosuvastatin Impurity Profiling and Quality Control


6,7-Dihydro Rosuvastatin Sodium Salt is a chemically defined, highly characterized reference standard and a known organic impurity of the statin drug Rosuvastatin . It is primarily used in pharmaceutical quality control (QC), analytical method development, and method validation (AMV) to ensure the purity and safety of Rosuvastatin active pharmaceutical ingredient (API) and finished drug products [1]. As a process-related impurity, its presence must be monitored and controlled in accordance with International Council for Harmonisation (ICH) guidelines [2]. It is recognized in major pharmacopoeias, including the European Pharmacopoeia (EP) as Impurity L [3]. This compound is supplied as a reference standard with detailed characterization data to support regulatory filings such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [1].

Why Generic Reference Standards Cannot Replace 6,7-Dihydro Rosuvastatin Sodium Salt in Regulatory and Analytical Workflows


While structurally related compounds like other Rosuvastatin impurities or even the parent drug may appear similar, they cannot substitute for 6,7-Dihydro Rosuvastatin Sodium Salt in a cGMP or ISO-accredited analytical laboratory. This compound has a unique chemical identity, stereochemistry, and CAS number (1347362-67-7) that is specifically recognized in regulatory monographs as EP Impurity L [1]. Using a generic standard risks misidentification, inaccurate quantification due to differing response factors, and potential failure of a regulatory audit. For a valid analytical method, the exact, highly characterized reference standard is required to ensure traceability, accuracy, and compliance with ICH Q3A guidelines on impurity qualification and control [2].

Quantitative Differentiation Guide: 6,7-Dihydro Rosuvastatin Sodium Salt vs. Generic Rosuvastatin Impurity Standards


Analytical Purity and Certification: 6,7-Dihydro Rosuvastatin Sodium Salt vs. Uncharacterized Impurities

The differentiation for 6,7-Dihydro Rosuvastatin Sodium Salt is its defined, high purity and the comprehensive certification package provided by qualified vendors. For example, CATO Research Chemicals supplies this compound with a guaranteed purity of >95% by HPLC, manufactured under an ISO 17034 accredited quality management system [1]. This contrasts with generic, uncharacterized material which may have unknown purity, composition, or stability, directly impacting analytical accuracy and data integrity.

Pharmaceutical Analysis Quality Control Reference Standards

Regulatory Recognition: 6,7-Dihydro Rosuvastatin Sodium Salt as a Defined Pharmacopoeial Impurity

This compound is specifically designated as EP Impurity L for Rosuvastatin Calcium in the European Pharmacopoeia [1]. This official recognition mandates its identification and control in the drug substance and product. In contrast, a generic or unspecified Rosuvastatin-related compound may not be a pharmacopoeial impurity, limiting its utility in a validated method intended for regulatory submission. Suppliers provide documentation confirming compliance with USP, EP, JP, and BP standards, establishing a clear chain of traceability [2].

Regulatory Science Pharmacopoeial Compliance Impurity Profiling

Suitability for Forced Degradation and Stability-Indicating Method Development

6,7-Dihydro Rosuvastatin Sodium Salt is a critical component for developing stability-indicating methods. While not all studies provide specific quantitative data for this exact impurity, its role as a reference standard allows for the accurate identification and quantification of degradation products formed under stress conditions. For instance, a validated UHPLC method for Rosuvastatin and its related impurities achieved baseline separation of all EP-listed substances, including Impurity L, in under 15 minutes, a process impossible without the authentic reference standard [1]. Generic compounds cannot serve this function, as they do not guarantee the exact retention time or spectral properties required for method specificity and accuracy. ICH guidelines mandate the use of such characterized impurities for method validation [2].

Forced Degradation Method Validation Stability Studies

Defined Storage and Stability Profile vs. Uncharacterized Material

Suppliers provide defined storage conditions to maintain the certified purity of 6,7-Dihydro Rosuvastatin Sodium Salt. For example, it is recommended for storage at -4°C for 1-2 weeks or at -20°C for longer periods to prevent degradation . This contrasts with a generic or impure sample for which no stability data or recommended storage conditions exist. Using an unstable or improperly stored standard can lead to inaccurate calibration and erroneous results in subsequent analyses.

Sample Management Reference Standard Stability Quality Control

Structural Confirmation for Accurate Peak Identification in Chromatography

The chemical structure of 6,7-Dihydro Rosuvastatin Sodium Salt is unambiguously defined by its IUPAC name and associated analytical data (e.g., NMR, MS, IR), which are provided in vendor characterization reports [1]. This is crucial for accurate peak identification in HPLC or UPLC methods. For instance, the compound has a known molecular weight of 505.5 g/mol and a defined molecular formula of C22H29FN3NaO6S . A generic impurity standard lacks this level of certified structural confirmation, creating a risk of misidentifying peaks and reporting false-positive or false-negative results in purity assessments.

Method Validation LC-MS Analysis Impurity Identification

Primary Application Scenarios for 6,7-Dihydro Rosuvastatin Sodium Salt in Regulated Pharmaceutical Development


Method Development and Validation for ANDA/NDA Submissions

This standard is essential for developing and validating stability-indicating HPLC/UPLC methods for Rosuvastatin API and finished dosage forms. It serves as the reference marker for EP Impurity L, enabling the establishment of system suitability parameters (e.g., relative retention time, resolution) and the accurate quantification of this impurity in drug products, as mandated by ICH Q2(R1) guidelines [1].

Batch Release and Stability Testing for cGMP Manufacturing

In commercial quality control laboratories, 6,7-Dihydro Rosuvastatin Sodium Salt is used as a certified reference standard for the routine batch release and ongoing stability testing of Rosuvastatin Calcium tablets. Its use ensures that impurity levels remain below the identification and qualification thresholds specified in ICH Q3A and Q3B guidelines [2].

Forced Degradation Studies to Elucidate Degradation Pathways

This compound is a key analytical tool in forced degradation (stress) studies, which are a regulatory requirement to understand the intrinsic stability of the drug molecule. By spiking samples with the authentic standard, analysts can confirm the formation of the 6,7-dihydro impurity under specific stress conditions (e.g., photolytic or thermal), thereby validating the selectivity of the analytical method [3].

Establishing Relative Response Factors (RRF) for Accurate Quantification

Accurate quantification of an impurity requires knowing its response factor relative to the main API. The high purity and full characterization of 6,7-Dihydro Rosuvastatin Sodium Salt allow for the precise determination of its RRF against a Rosuvastatin standard. This ensures that any reported impurity levels are accurate and not artifacts of a non-specific detection method [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro Rosuvastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.